Clinical Non-Inferiority and Superior Cost-Effectiveness vs. Subcutaneous Methylnaltrexone in Critically Ill Patients
In a head-to-head retrospective analysis of critically ill patients, enteral naloxegol (NGL) demonstrated non-inferiority to subcutaneous methylnaltrexone (MNTX) for the primary outcome of time to first bowel movement [1]. Critically, naloxegol exhibited a dramatically lower cost per bowel movement (BM) [1].
| Evidence Dimension | Cost per bowel movement (BM) in critically ill patients |
|---|---|
| Target Compound Data | $21.74 per BM |
| Comparator Or Baseline | Subcutaneous Methylnaltrexone: $170.00 per BM |
| Quantified Difference | Naloxegol is 7.8-fold more cost-effective per BM (87.2% cost reduction) |
| Conditions | Retrospective analysis of 110 NGL and 51 MNTX critically ill adult patients receiving parenteral opioid infusions; cost calculated using wholesale acquisition cost (WAC) |
Why This Matters
For hospital formulary decisions and procurement, naloxegol offers a substantial cost-saving alternative with equivalent clinical efficacy.
- [1] Tobben D, Carpenter S, Kolar R, et al. Naloxegol versus Methylnaltrexone for Opioid-Induced Constipation in Critically Ill Patients. Ann Pharmacother. 2024;58(7):678-684. doi:10.1177/10600280231205023 View Source
